molecular formula C21H24ClN3O3 B4557934 N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide

Cat. No. B4557934
M. Wt: 401.9 g/mol
InChI Key: WENXQWNPAJJABL-UHFFFAOYSA-N
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Description

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It is widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes.

Mechanism of Action

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 acts as a competitive antagonist at the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the binding of dopamine to the receptor, N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 inhibits the downstream signaling pathways that are activated by dopamine, such as cyclic AMP (cAMP) production and protein kinase A (PKA) activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 depend on the specific experimental conditions and the target tissue or organ. In general, N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 has been shown to decrease cAMP production, inhibit PKA activation, and reduce the firing rate of dopamine neurons in the brain. It has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 is its high selectivity for the dopamine D1 receptor, which allows for specific manipulation of this receptor subtype without affecting other dopamine receptors or neurotransmitter systems. However, N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are many potential future directions for research on N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 and its role in dopamine signaling and related processes. Some possible directions include:
1. Investigation of the role of dopamine D1 receptors in different brain regions and cell types, using cell-specific genetic and pharmacological approaches.
2. Development of new N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 analogs with improved pharmacokinetic properties and/or selectivity for specific dopamine D1 receptor subtypes.
3. Investigation of the interaction between dopamine and other neurotransmitter systems, such as glutamate and GABA, and the role of dopamine D1 receptors in modulating these interactions.
4. Investigation of the role of dopamine D1 receptors in pathological conditions, such as drug addiction, schizophrenia, and Parkinson's disease, and the potential therapeutic applications of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 and related compounds.
In conclusion, N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 is a potent and selective dopamine D1 receptor antagonist that is widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. Its specific mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research make it an important tool for understanding the complex interactions between neurotransmitter systems in the brain.

Scientific Research Applications

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide 23390 is widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes, such as learning and memory, drug addiction, and schizophrenia. It is also used to study the interaction between dopamine and other neurotransmitters, such as glutamate and GABA.

properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-28-19-7-2-4-16(14-19)21(27)23-9-8-20(26)25-12-10-24(11-13-25)18-6-3-5-17(22)15-18/h2-7,14-15H,8-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENXQWNPAJJABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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